molecular formula C9H15NO3 B1354806 1-(Ethoxycarbonylmethyl)-2-piperidone CAS No. 22875-63-4

1-(Ethoxycarbonylmethyl)-2-piperidone

Cat. No.: B1354806
CAS No.: 22875-63-4
M. Wt: 185.22 g/mol
InChI Key: OWAWENPCRRJBOB-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonylmethyl)-2-piperidone is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Biological Activity

1-(Ethoxycarbonylmethyl)-2-piperidone, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethoxycarbonyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Chemical Formula : C10_{10}H15_{15}NO2_2
  • CAS Number : 22875-63-4
  • Molecular Weight : 183.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethoxycarbonyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
  • Receptor Modulation : It might act as an antagonist or agonist at certain receptor sites, influencing signaling pathways critical for various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Antitumor Potential : There is emerging evidence supporting its role in inhibiting tumor cell proliferation, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, providing potential benefits in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of piperidine derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant potency compared to standard antibiotics.

Compound NameMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
64Escherichia coli

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines demonstrated that this compound inhibits cell growth and induces apoptosis. The compound was tested against breast and colon cancer cells, showing IC50_{50} values in the low micromolar range.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
HT-29 (Colon Cancer)3.5Cell cycle arrest

Future Directions

Continued research on this compound is warranted to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.
  • Clinical Trials : Evaluating safety and efficacy in humans for potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(2-oxopiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAWENPCRRJBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444314
Record name 1-(ethoxycarbonylmethyl)-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22875-63-4
Record name 1-(ethoxycarbonylmethyl)-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.9 parts of δ-valerolactam (purchased from Aldrich Chemical Co., Milwaukee, Wisc. 53233) were dissolved in 100 part of dimethylformamide. To this solution was added 4.8 parts of a 50% dispersion of sodium hydride in mineral oil (purchased from Callgary Chemical Company, Callgary, Pa.). The reaction mixture was stirred for a period of 30 minutes. To the above reaction mixture 16.7 parts of ethylbromoacetate was added dropwise keeping the temperature less than 25° C during the addition. After the addition was completed, the reaction was stirred at room temperature for an additional 30 minutes. The reaction mass was poured into 200 parts of water. The product was isolated by extraction from the aqueous solution with three successive 200-part portions of methylene chloride. The combined organic extracts of the product were dried with anhydrous sodium sulfate. The solution of the product was filtered and the solvent was removed by evaporation at a reduced pressure of 50-300 mm on a rotary evaporator. The crude product obtained was further purified by vacuum distillation at 115° -120° C at 1.5 mm; 8.2 parts of product were obtained.
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